molecular formula C19H16N2O4 B5913742 1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913742
M. Wt: 336.3 g/mol
InChI Key: UWEJIMVECVLKGI-UHFFFAOYSA-N
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Description

1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as AHQ, is a synthetic compound that has been studied for its potential use in scientific research. AHQ belongs to the class of quinoline carboxamides and has a molecular weight of 360.38 g/mol.

Scientific Research Applications

Chemical Reactions and Synthesis 1-Allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and related compounds have been studied for their behavior under bromination conditions. Research by Ukrainets et al. (2011) found that the 1-N-allyl derivative undergoes characteristic halocyclization to form oxazolo[3,2-a]-quinoline (Ukrainets, Mospanova, Gorokhova, & Shishkina, 2011). Another study by the same authors (2012) elaborated on the synthesis of these compounds and their halogenation, providing insights into their chemical properties and potential applications (Ukrainets, Mospanova, Jaradat, Bevz, & Turov, 2012).

Pharmacological Potential Although direct studies on the pharmacological applications of this specific compound are limited, research on structurally similar compounds provides insights into potential uses. For instance, Ukrainets et al. (2009) synthesized 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides, aiming for microbiological investigation and potentially revealing the antimicrobial properties of these compounds (Ukrainets, Tkach, Grinevich, Turov, & Bevz, 2009).

Crystal Structure and Analysis Research into the polymorphic modifications of related quinoline compounds has been conducted. Shishkina et al. (2018) studied a compound with strong diuretic properties, which could imply similar properties or research applications for 1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

properties

IUPAC Name

4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-11-21-15-6-4-3-5-14(15)17(23)16(19(21)25)18(24)20-12-7-9-13(22)10-8-12/h2-10,22-23H,1,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEJIMVECVLKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Reactant of Route 6
1-allyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

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